molecular formula C8H4Cl2N2O2 B1197149 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione CAS No. 25983-13-5

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Cat. No.: B1197149
CAS No.: 25983-13-5
M. Wt: 231.03 g/mol
InChI Key: AVBSIKMUAFYZAV-UHFFFAOYSA-N
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Description

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione: is an organic compound belonging to the quinoxaline family It is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoxaline ring, and a dione functional group at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione typically involves the reaction of 6,7-dichloroquinoxaline with suitable reagents under controlled conditions. One common method involves the use of chlorinating agents to introduce chlorine atoms into the quinoxaline ring, followed by oxidation to form the dione group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced products with hydrogen atoms replacing the chlorine atoms.
  • Substituted products with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Quinoxaline: A parent compound with a similar quinoxaline ring structure but without the chlorine atoms and dione group.

    6,7-Dimethylquinoxaline-2,3(1H,4H)-dione: A similar compound with methyl groups instead of chlorine atoms.

    6,7-Difluoroquinoxaline-2,3(1H,4H)-dione: A related compound with fluorine atoms instead of chlorine atoms.

Uniqueness: 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is unique due to the presence of chlorine atoms at the 6th and 7th positions, which can significantly influence its chemical reactivity and biological activity. The dione group also adds to its distinctiveness, providing additional sites for chemical modification and interaction with molecular targets.

Properties

IUPAC Name

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBSIKMUAFYZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274337
Record name DCQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25983-13-5
Record name DCQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichlorophenylenediamine (54 g, 305 mmol) and diethyl oxalate (124 mL, 146.1 g, 920 mmol) was refluxed overnight, cooled to room temperature, and filtered. The residue was washed with ethanol and dried in vacuo to give the title product as a gray solid powder (67.5 g, 96%); mp>320° C.; IR (KBr, cm−1) 3188, 3156, 3057, 2918, 1724, 1693, 1613, 1497, 1452, 1340, 1338, 1250, 1131, 877, 811, 676, 669, 565; 1H NMR (DMSO) δ 12.00 (s, 2H), 7.18 (s, 2H); 13C NMR (DMSO) δ 154.8, 126.0, 124.4, 116.0; MS (ACPI), m/z 231.0 (M+); Anal. Calcd for C8H4N2O2Cl2: C, 41.59; H, 1.75; N, 12.12. Found: C, 41.60; H, 1.85; N, 12.05.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper regarding DCQX?

A1: The research paper "Delayed treatment with 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione, a glycine site N-methyl-D-aspartate antagonist, protects against permanent middle cerebral artery occlusion in male rats" [] demonstrates that delayed treatment with DCQX, a potent and competitive antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, provides significant neuroprotection against brain damage induced by permanent middle cerebral artery occlusion (MCAO) in male rats. [] This suggests a potential therapeutic window for DCQX in stroke treatment.

Q2: How does DCQX interact with its target and what are the downstream effects?

A2: DCQX acts as a potent and competitive antagonist at the glycine site of the NMDA receptor. [] By binding to this site, DCQX prevents glycine, a co-agonist required for NMDA receptor activation, from binding. This effectively blocks NMDA receptor function. Excessive NMDA receptor activation is implicated in excitotoxicity, a process contributing to neuronal damage in stroke. By inhibiting this excessive activation, DCQX exhibits neuroprotective effects.

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